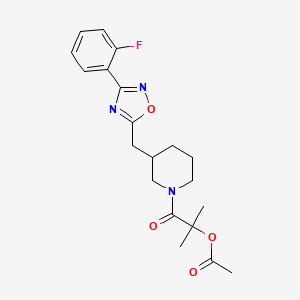

1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate

Description

Properties

IUPAC Name |

[1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-methyl-1-oxopropan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4/c1-13(25)27-20(2,3)19(26)24-10-6-7-14(12-24)11-17-22-18(23-28-17)15-8-4-5-9-16(15)21/h4-5,8-9,14H,6-7,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPHWTFGECUBHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring and an oxadiazole moiety. The presence of the 2-fluorophenyl group is significant as it may enhance the compound's lipophilicity and biological activity.

Biological Activity Overview

The 1,2,4-oxadiazole derivatives are known for their broad spectrum of biological activities. Recent research highlights the following key areas:

-

Anticancer Activity :

- Oxadiazole derivatives have shown promising results in targeting various cancer types by inhibiting key enzymes involved in tumor proliferation such as thymidylate synthase , HDAC , and topoisomerase II .

- A study indicated that compounds with oxadiazole scaffolds exhibit cytotoxicity against multiple cancer cell lines, including human colon adenocarcinoma (HCT116) and breast cancer (MCF7), with IC50 values ranging from 0.47 to 1.4 µM .

-

Antimicrobial Activity :

- Research has demonstrated that certain oxadiazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds were effective against Gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis .

- The presence of the oxadiazole ring enhances the compounds' ability to penetrate cell membranes, facilitating their antimicrobial action.

- Other Pharmacological Activities :

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of oxadiazole derivatives:

The mechanisms through which these compounds exert their biological effects include:

- Enzyme Inhibition : Compounds have been shown to inhibit critical enzymes involved in DNA synthesis and repair.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs from published studies:

Key Observations:

Substituent Effects: The 2-fluorophenyl group in the target compound may confer distinct electronic and steric properties compared to the 3-fluorophenyl or 3-trifluoromethylphenyl groups in analogs . The acetate ester in the target compound contrasts with the propionic acid in or the thiazolone in , impacting solubility and metabolic stability.

Synthetic Feasibility :

- The analog 5-(piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole achieved a 99% yield under iridium-catalyzed conditions in DME , suggesting that similar methods could apply to the target compound.

Biological Relevance :

- 1,2,4-Oxadiazoles with piperidine linkages (e.g., ) are often explored for CNS penetration due to their ability to cross the blood-brain barrier.

- The 3-fluorophenyl-oxadiazole derivative in exhibited luminescent properties, highlighting the versatility of fluorinated oxadiazoles in material science.

Q & A

Basic: What are the key synthetic routes for synthesizing this compound, and how can reaction yields be optimized?

The synthesis typically involves three stages: (1) formation of the 1,2,4-oxadiazole ring via cyclization of nitrile and hydroxylamine derivatives under reflux, (2) coupling the oxadiazole moiety to a piperidine scaffold via alkylation or reductive amination, and (3) esterification or acetylation of the terminal methyl group. Optimization strategies include:

- Catalyst selection : Use of palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl attachments) .

- Temperature control : Maintaining 60–80°C during oxadiazole formation to minimize side-product formation .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate intermediates .

Yield improvements (>70%) are achievable by iterative design of experiments (DoE) to identify optimal molar ratios and solvent systems (e.g., DMF or THF) .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., 2-fluorophenyl protons at δ 7.2–7.8 ppm; piperidine methylene at δ 3.1–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ expected at ~460–470 Da) .

- X-ray Crystallography : For absolute configuration determination, particularly for stereospecific intermediates .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Basic: What are the key structural features influencing its reactivity and stability?

- 1,2,4-Oxadiazole Ring : Electrophilic at the 5-position, enabling nucleophilic substitutions; susceptible to hydrolytic degradation under acidic conditions .

- Piperidine Scaffold : Basic nitrogen facilitates salt formation (e.g., HCl salts for improved solubility) .

- Fluorophenyl Group : Enhances metabolic stability via C-F bond inertness; ortho-fluorine induces steric hindrance affecting binding interactions .

- Acetate Ester : Labile under basic conditions, requiring pH-controlled storage (pH 4–6) .

Advanced: How can computational methods (e.g., DFT, MD) elucidate reaction mechanisms and regioselectivity?

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity during oxadiazole cyclization (e.g., favoring 5-substituted over 3-substituted isomers) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing intermediates in alkylation steps) .

- ICReDD Workflow : Combine quantum chemical calculations with experimental data to refine synthetic routes (e.g., identifying optimal catalysts for piperidine coupling) .

Advanced: What experimental design (DoE) strategies optimize multi-step synthesis?

- Factorial Design : Screen variables like temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF) to maximize yield .

- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., pH vs. ester hydrolysis rate) to define stable reaction windows .

- Taguchi Arrays : Minimize variability in scale-up by testing robustness of purification parameters (e.g., gradient elution times in HPLC) .

Advanced: How does the compound’s bioactivity correlate with its structural motifs?

- Oxadiazole-Piperidine Hybrid : Enhances membrane permeability and target engagement (e.g., kinase or protease inhibition) .

- Fluorophenyl Group : Modulates lipophilicity (logP ~2.5–3.0) and π-π stacking with aromatic residues in enzyme active sites .

- Acetate Prodrug Design : Increases bioavailability via esterase-mediated hydrolysis in vivo .

- In vitro assays : Use fluorescence polarization or SPR to quantify binding affinities (e.g., IC50 values in nM range) .

Advanced: What stability challenges arise during storage, and how are they mitigated?

- Hydrolytic Degradation : Oxadiazole ring cleavage under acidic/basic conditions; stabilize with lyophilization or inert atmosphere storage .

- Photodegradation : Fluorophenyl groups absorb UV light (λ ~270 nm); use amber glassware and antioxidants (e.g., BHT) .

- Thermal Stability : Decomposition above 150°C; DSC/TGA analysis to define storage limits .

Advanced: How can reaction path search algorithms accelerate synthetic route discovery?

- ICReDD’s Quantum-Based Workflow : Combine AFIR (Artificial Force-Induced Reaction) and GRRM (Global Reaction Route Mapping) to identify low-energy pathways for oxadiazole formation .

- Machine Learning : Train models on existing oxadiazole-piperidine datasets to predict optimal reaction conditions (e.g., solvent, catalyst) .

Advanced: What role does stereochemistry play in biological activity, and how is it controlled?

- Piperidine Conformation : Chair vs. boat conformers influence binding pocket fit; control via chiral auxiliaries or asymmetric hydrogenation .

- Ester Configuration : R vs. S acetate enantiomers may show differential hydrolysis rates; resolve via chiral HPLC or enzymatic resolution .

Advanced: How are reaction intermediates and by-products characterized in complex mixtures?

- LC-MS/MS : Detect trace impurities (e.g., de-fluorinated by-products at m/z 442) with MRM transitions .

- 2D NMR : HSQC and HMBC to assign overlapping signals in crude reaction mixtures .

- Tandem Mass Spectrometry : Fragment ion analysis to identify degradation products (e.g., acetate hydrolysis to free alcohol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.